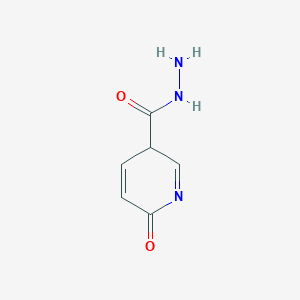![molecular formula C52H52P4Pd+4 B12359054 Bis[1,2-bis(diphenylphosphino)ethane]-palladium](/img/structure/B12359054.png)
Bis[1,2-bis(diphenylphosphino)ethane]-palladium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[1,2-bis(diphenylphosphino)ethane]palladium(0): is an organometallic compound widely used as a catalyst in various organic reactions. It is known for its high catalytic activity, selectivity, and stability, making it a versatile tool in the synthesis of complex organic compounds. The compound has the molecular formula C52H48P4Pd and a molecular weight of 903.25 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) typically involves the reaction of 1,2-bis(diphenylphosphino)ethane with palladium(II) chloride in the presence of a reducing agent such as sodium borohydride or hydrazine . The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form palladium(II) complexes.
Reduction: It can be reduced back to palladium(0) from palladium(II) complexes.
Substitution: Ligand substitution reactions are common, where the diphenylphosphino groups can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Various ligands such as phosphines , amines , and carbenes can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields palladium(II) complexes, while substitution reactions can produce a wide range of palladium-ligand complexes .
科学研究应用
Chemistry: Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) is extensively used as a catalyst in cross-coupling reactions such as Suzuki-Miyaura , Heck , Sonogashira , Stille , and Negishi couplings. These reactions are crucial for forming carbon-carbon bonds in organic synthesis .
Biology and Medicine: Its catalytic properties enable the efficient formation of complex molecular structures .
Industry: In the industrial sector, Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) is used in the production of fine chemicals, agrochemicals, and electronic materials. Its role as a catalyst in various organic reactions makes it valuable for large-scale chemical manufacturing .
作用机制
The mechanism by which Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) exerts its catalytic effects involves the coordination of the palladium center with the reactants. The compound facilitates the formation and breaking of chemical bonds through oxidative addition, transmetalation, and reductive elimination steps. These processes enable the efficient formation of carbon-carbon and carbon-heteroatom bonds .
相似化合物的比较
- Bis(triphenylphosphine)palladium(0)
- Bis(diphenylphosphino)ferrocene palladium(0)
- Tetrakis(triphenylphosphine)palladium(0)
Comparison: Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) is unique due to its high stability and selectivity in catalytic reactions. Compared to Bis(triphenylphosphine)palladium(0), it offers better performance in certain cross-coupling reactions. Bis(diphenylphosphino)ferrocene palladium(0) and Tetrakis(triphenylphosphine)palladium(0) are also effective catalysts but may differ in their reactivity and selectivity profiles .
属性
分子式 |
C52H52P4Pd+4 |
|---|---|
分子量 |
907.3 g/mol |
IUPAC 名称 |
2-diphenylphosphaniumylethyl(diphenyl)phosphanium;palladium |
InChI |
InChI=1S/2C26H24P2.Pd/c2*1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h2*1-20H,21-22H2;/p+4 |
InChI 键 |
FAFGMAGIYHHRKN-UHFFFAOYSA-R |
规范 SMILES |
C1=CC=C(C=C1)[PH+](CC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[PH+](CC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl[2-(diethylamino)-2-oxoethyl]carbamate](/img/structure/B12358971.png)

![(E)-N-{1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B12358992.png)

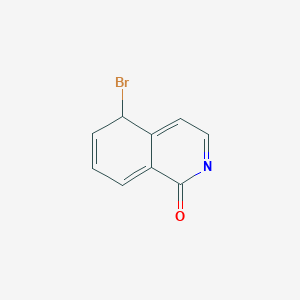
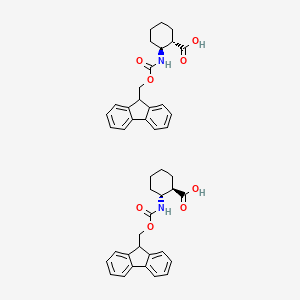
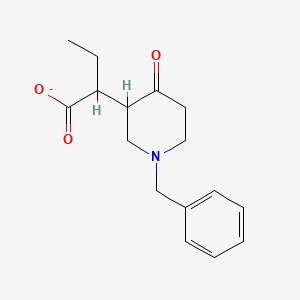
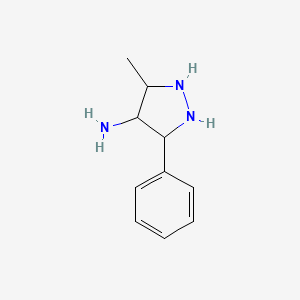
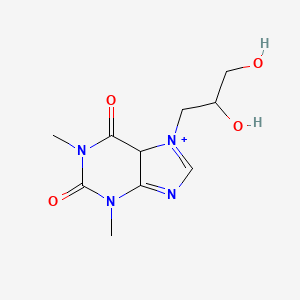
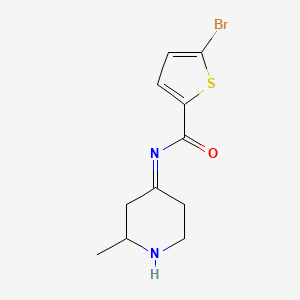
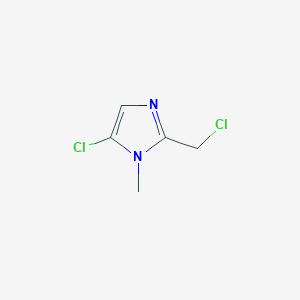
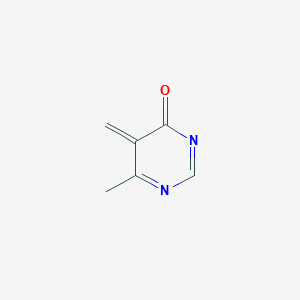
![[4-(Trifluoromethyl)-2,3,4,5-tetrahydropyridin-6-yl]hydrazine](/img/structure/B12359069.png)
